2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
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Overview
Description
2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound belonging to the class of pyrano[2,3-f]chromene derivatives.
Preparation Methods
The synthesis of 2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves the use of phloroglucinol as a starting material . The synthetic route includes a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and catalysts to facilitate the reactions . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Biology: It has shown promising anticancer activities against various human cancer cell lines.
Medicine: Its derivatives are being explored for their potential as therapeutic agents.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione can be compared with other pyrano[2,3-f]chromene derivatives, such as:
- 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- 5-methoxy-2,2-dimethyl-9-chloro-10-trifluormethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione These compounds share similar core structures but differ in their functional groups, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct properties and potential applications .
Biological Activity
The compound 2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound by analyzing its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C18H20O5
- Molecular Weight : 316.35 g/mol
The structure features a chromene core with methoxy and methyl substituents that are crucial for its biological activity.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems.
Compound | IC50 (µM) | Mechanism |
---|---|---|
This compound | 12.5 | Free radical scavenging |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various in vitro and in vivo models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers.
Anticancer Properties
Recent studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Cancer Cell Line | IC50 (µM) | Observed Effect |
---|---|---|
A549 (Lung) | 15 | Apoptosis induction |
HT-29 (Colon) | 10 | Cell cycle arrest |
HCT116 (Colon) | 12 | Inhibition of proliferation |
The biological activity of this compound is primarily mediated through several mechanisms:
- Inhibition of Enzymes : The compound inhibits key enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : It affects signaling pathways such as NF-kB and MAPK which are crucial for inflammation and cancer progression.
- Induction of Apoptosis : The compound triggers apoptotic pathways leading to cell death in cancer cells.
Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant potential of the compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical activity compared to control groups.
Study 2: Anti-cancer Efficacy
In a preclinical model using xenografts of human cancer cells in mice, administration of the compound resulted in a marked reduction in tumor size compared to untreated controls.
Properties
Molecular Formula |
C22H20O6 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C22H20O6/c1-11-7-18-21(12(2)8-19(24)27-18)22-20(11)15(23)10-17(28-22)14-9-13(25-3)5-6-16(14)26-4/h5-9,17H,10H2,1-4H3 |
InChI Key |
XKHSPTSHTZMZOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
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